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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridin-4-ol

Cat. No.: B1443521 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-
Bromo-5-fluoropyridin-4-ol

Abstract
2-Bromo-5-fluoropyridin-4-ol is a halogenated heterocyclic compound featuring a pyridine

core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2]

The strategic placement of bromine, fluorine, and hydroxyl substituents provides a versatile

scaffold for synthetic elaboration, making it a valuable building block for drug discovery and the

development of novel agrochemicals.[1][3] The presence of fluorine, in particular, can bestow

advantageous properties upon derivative molecules, such as enhanced metabolic stability,

increased lipophilicity, and modulated basicity, which are critical parameters in drug design.

This guide provides a comprehensive analysis of its molecular structure, including tautomerism,

predictive spectroscopic signatures, a proposed synthetic pathway, and its potential reactivity

for creating diverse chemical libraries. It is intended for researchers, synthetic chemists, and

drug development professionals seeking to leverage this compound in their work.

Molecular Structure and Physicochemical
Properties
Core Structure and Nomenclature
2-Bromo-5-fluoropyridin-4-ol is systematically named based on the substitution pattern on a

pyridine ring. The molecule is characterized by a bromine atom at the 2-position, a fluorine

atom at the 5-position, and a hydroxyl group at the 4-position.
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IUPAC Name: 2-Bromo-5-fluoropyridin-4-ol

CAS Number: 1196152-88-1[4]

Synonyms: 2-Bromo-5-fluoro-4-hydroxypyridine, 4-Pyridinol, 2-bromo-5-fluoro-[1]

Molecular Formula: C₅H₃BrFNO[1]

Molecular Weight: 191.99 g/mol [1]

Caption: Molecular Structure of 2-Bromo-5-fluoropyridin-4-ol.

Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium

with the corresponding pyridin-4(1H)-one form. For this molecule, the keto (pyridone) form is

generally the predominant tautomer in solution due to the formation of a more stable,

conjugated amide-like system. This equilibrium is fundamental to its reactivity and biological

interactions, as the two forms present different hydrogen bonding capabilities and electronic

profiles.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Physicochemical Properties
The combination of polar functional groups and a semi-rigid core defines the physical

properties of this compound.
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Property Value / Description Source

Appearance
Pale yellow to light brown

solid.
[1]

Solubility

Soluble in polar organic

solvents (e.g., DMSO,

Methanol). The hydroxyl group

allows for hydrogen bonding.

[1]

pKa (Predicted)

The pyridinium nitrogen pKa is

lowered by the electron-

withdrawing Br and F atoms.

The 4-OH group is acidic, with

a pKa expected in the range of

9-11.

N/A

LogP (Predicted)

The presence of three

heteroatoms (N, O, F) and a

bromine suggests moderate

lipophilicity, making it suitable

for drug discovery programs.

N/A

Spectroscopic Characterization (Predictive
Analysis)
While specific spectral data for 2-bromo-5-fluoropyridin-4-ol is not widely published, a robust

prediction of its key spectroscopic features can be made by analyzing its structure and

comparing it to related analogs.[5][6][7][8]

¹H NMR Spectroscopy
The pyridine ring contains two protons. Their chemical shifts and coupling patterns are dictated

by the electronic effects of the substituents.

H-3 Proton: This proton is ortho to the bromine and the hydroxyl/keto group. It is expected to

appear as a doublet due to coupling with the fluorine atom (⁴JHF). The expected chemical

shift would be in the range of 7.0-7.5 ppm.
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H-6 Proton: This proton is ortho to the nitrogen and meta to the fluorine atom. It will be the

most downfield proton due to the deshielding effect of the adjacent nitrogen. It should appear

as a doublet due to coupling with the fluorine atom (³JHF), likely in the 8.0-8.5 ppm region.

¹³C NMR Spectroscopy
The five carbon atoms of the pyridine ring will give distinct signals.

C-2 (bearing Br): This carbon will be significantly influenced by the bromine atom and is

expected in the 140-150 ppm range.

C-4 (bearing OH): In its pyridone form, this carbon is a carbonyl (C=O) and would appear

significantly downfield, likely >170 ppm. In the pyridinol form, it would be in the 160-165 ppm

range.

C-5 (bearing F): This carbon will appear as a doublet with a large one-bond C-F coupling

constant (¹JCF > 200 Hz). Its chemical shift will be highly deshielded by the fluorine, likely in

the 155-165 ppm range.

C-3 and C-6: These carbons will also show smaller C-F couplings and will be located in the

aromatic region, with C-6 being further downfield due to its proximity to nitrogen.

Mass Spectrometry
Mass spectrometry would provide unambiguous confirmation of the molecular formula.

Molecular Ion (M+): A prominent molecular ion peak would be observed.

Isotopic Pattern: The most characteristic feature would be the isotopic signature of bromine.

Two peaks of nearly equal intensity will be observed for the molecular ion: one for the ⁷⁹Br

isotope (M) and another for the ⁸¹Br isotope (M+2).

Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic approach to 2-bromo-5-fluoropyridin-4-ol involves starting from a more

readily available precursor, such as 2-amino-5-fluoropyridine. The synthesis can be envisioned
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as a diazotization-bromination followed by a hydroxylation step.

2-Bromo-5-fluoropyridin-4-ol 2-Bromo-5-fluoropyridine
Hydroxylation

2-Amino-5-fluoropyridine

Sandmeyer-type
Bromination

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 2-Bromo-5-fluoropyridin-4-ol.

A plausible synthetic protocol is detailed below, drawing from established methods for the

synthesis of halogenated pyridines.[9]

Step 1: Synthesis of 2-Bromo-5-fluoropyridine from 2-Amino-5-fluoropyridine[9]

Cool a vessel containing 48% hydrobromic acid to 0-5 °C.

Add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the temperature.

Prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water.

Slowly add the nitrite/bromine solution to the reaction mixture, ensuring the temperature

remains at 0-5 °C to control the exothermic diazotization and subsequent bromination.

Stir the reaction for 1 hour after addition is complete.

Quench the reaction by carefully adding a sodium hydroxide solution to neutralize the excess

acid.

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The product is volatile and care should be taken.

Purify the crude product by column chromatography to yield 2-bromo-5-fluoropyridine.

Step 2: Hydroxylation to 2-Bromo-5-fluoropyridin-4-ol (Proposed) This step is a conceptual

protocol, as a specific literature procedure is not available. The choice of method depends on
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the desired regioselectivity. A common method for introducing a hydroxyl group at the 4-

position of a pyridine ring is via oxidation to the N-oxide followed by rearrangement, or through

nucleophilic substitution of a suitable precursor.

Reactivity and Applications in Drug Discovery
The true value of 2-bromo-5-fluoropyridin-4-ol lies in its potential as a versatile synthetic

intermediate. The distinct reactivity of its functional groups allows for selective modification to

build molecular complexity.

The Bromine Atom (C-2): This is the primary handle for diversification. It is ideally suited for

palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds

with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira

(to form C-C triple bonds).[10][11] This allows for the introduction of a vast array of aryl,

heteroaryl, and alkyl groups.

The Pyridine Core: The pyridine scaffold is a privileged structure in medicinal chemistry,

frequently found in kinase inhibitors where the nitrogen atom can form a key hydrogen bond

with the hinge region of the kinase ATP-binding site.[2][12]

The Hydroxyl/Keto Group (C-4): This group acts as both a hydrogen bond donor and

acceptor, which can be crucial for target binding. It also serves as a synthetic handle for O-

alkylation or other modifications.

The Fluorine Atom (C-5): While generally unreactive, the fluorine atom exerts a powerful

electronic influence. Its electron-withdrawing nature modulates the pKa of the pyridine

nitrogen and can enhance binding affinity through favorable electrostatic interactions.
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Synthetic Utility

Cross-Coupling at C2-Br Modification at C4-OH

Resulting Scaffolds
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Caption: Key reaction pathways for diversifying the core scaffold.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-5-fluoropyridin-4-ol is not readily

available, safety protocols should be based on data from its closely related precursor, 2-bromo-

5-fluoropyridine.[13][14][15][16] It should be handled as a potentially hazardous chemical.

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause

serious eye irritation.[14][15][16] May cause respiratory irritation.[15]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid

contact with skin, eyes, and clothing.[17] Wear appropriate personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

Storage: Store in a cool, dry place in a tightly sealed container.[13]

First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.[13][16]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[15][16]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[13][16]

Inhalation: Move person to fresh air.[16]

Conclusion
2-Bromo-5-fluoropyridin-4-ol is a highly functionalized heterocyclic building block with

significant potential for applications in research and development, particularly in the synthesis

of novel pharmaceuticals. Its key structural features—a reactive bromine handle for cross-

coupling, a hydrogen-bonding hydroxyl/keto group, and an electronically-influential fluorine

atom—provide a powerful platform for generating diverse and complex molecular architectures.

Understanding its tautomeric nature, predictive spectroscopic properties, and potential

synthetic routes is essential for unlocking its full utility as a scaffold in modern chemical

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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